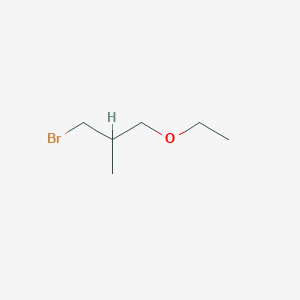
1-Bromo-3-ethoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-ethoxy-2-methylpropane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a propane chain, which also contains an ethoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methylpropane can be synthesized through the reaction of 3-ethoxy-2-methylpropane with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the propane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-ethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Often carried out using strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: The major product is an alkene.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-3-ethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-ethoxy-2-methylpropane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their function through covalent modification or other interactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methylpropane: Similar in structure but lacks the ethoxy group.
1-Bromo-3-methylbutane: Contains a longer carbon chain but similar functional groups.
1-Bromo-2-ethoxypropane: Similar but with different positioning of the ethoxy group.
Uniqueness: 1-Bromo-3-ethoxy-2-methylpropane is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both the ethoxy and methyl groups on the propane chain provides distinct chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H13BrO |
|---|---|
Poids moléculaire |
181.07 g/mol |
Nom IUPAC |
1-bromo-3-ethoxy-2-methylpropane |
InChI |
InChI=1S/C6H13BrO/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3 |
Clé InChI |
LGMHNCRAWBZAOP-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine](/img/structure/B13237997.png)
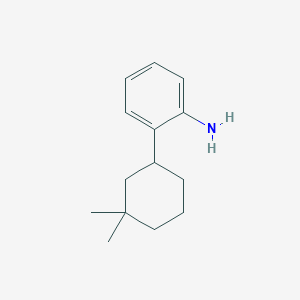
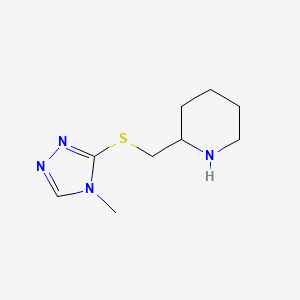
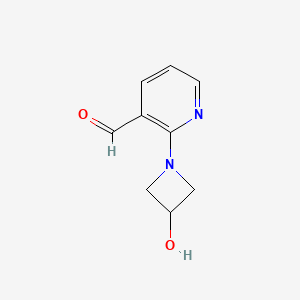
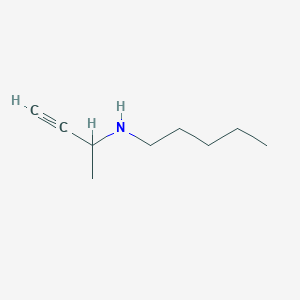
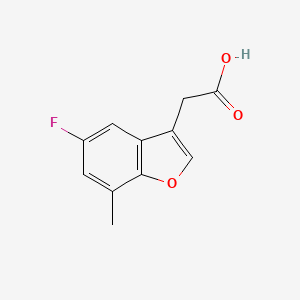
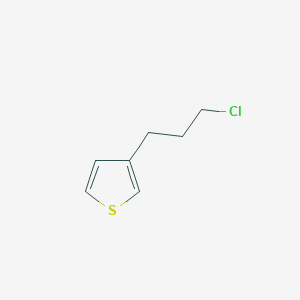
![(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13238023.png)
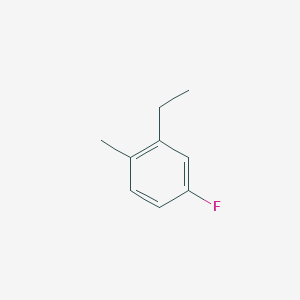
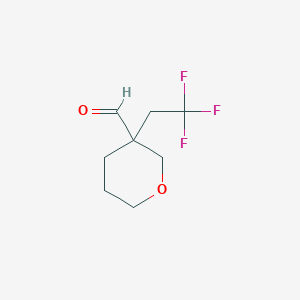
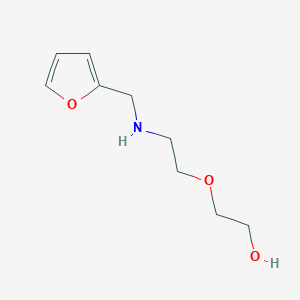

![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
